molecular formula C22H48ClN3O2 B12669328 Hexadecylaminoethylaminoethylglycine monohydrochloride CAS No. 21938-00-1

Hexadecylaminoethylaminoethylglycine monohydrochloride

Cat. No.: B12669328
CAS No.: 21938-00-1
M. Wt: 422.1 g/mol
InChI Key: IJXJQOXIQYMIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecylaminoethylaminoethylglycine monohydrochloride is a chemical compound with the molecular formula C22H48ClN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a long hexadecyl chain, making it useful in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadecylaminoethylaminoethylglycine monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Preparation of Hexadecylamine: Hexadecylamine is synthesized through the reduction of hexadecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Formation of Aminoethylaminoethylglycine: This intermediate is prepared by reacting glycine with ethylenediamine under controlled conditions.

    Coupling Reaction: The final step involves coupling hexadecylamine with aminoethylaminoethylglycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form hexadecylaminoethylaminoethylglycine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Hexadecylaminoethylaminoethylglycine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecylaminoethylaminoethylglycine monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecylaminoethylaminoethylglycine monohydrochloride involves its interaction with cell membranes. The long hexadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexadecylaminoethylaminoethylglycine monohydrochloride is unique due to its combination of a long hydrophobic chain and multiple amino groups, making it versatile for various applications in research and industry .

Properties

CAS No.

21938-00-1

Molecular Formula

C22H48ClN3O2

Molecular Weight

422.1 g/mol

IUPAC Name

2-[2-[2-(hexadecylamino)ethylamino]ethylamino]acetic acid;hydrochloride

InChI

InChI=1S/C22H47N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20-25-21-22(26)27;/h23-25H,2-21H2,1H3,(H,26,27);1H

InChI Key

IJXJQOXIQYMIEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNCCNCCNCC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.